![molecular formula C6H5NS B1252704 4H-thieno[3,2-b]pyrrole CAS No. 250-94-2](/img/structure/B1252704.png)

4H-thieno[3,2-b]pyrrole

Vue d'ensemble

Description

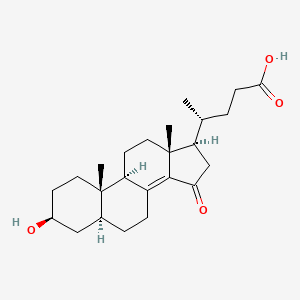

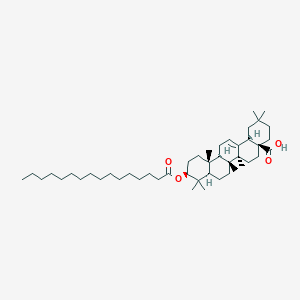

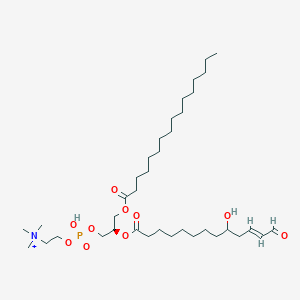

4H-thieno[3,2-b]pyrrole is a chemical compound with the molecular formula C6H5NS . It has an average mass of 123.176 Da and a monoisotopic mass of 123.014267 Da . It has attracted significant attention in recent years due to the discovery of new types of activity for specific representatives in this series of compounds .

Synthesis Analysis

A series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives was synthesized . 4-Methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides were used in reactions with EtNH2 and indole sodium salt, providing the respective amides .

Molecular Structure Analysis

The molecular structure of 4H-thieno[3,2-b]pyrrole consists of a thieno[3,2-b]pyrrole core . The presence of the strongly electron-donating pyrrole is noted .

Chemical Reactions Analysis

The photochemical and thermal (including microwave-assisted) decomposition of 4-azido-5-arylthiophene-2-carboxylates have been studied in order to synthesize fused 4H-thieno[3,2-b]pyrrole derivatives .

Physical And Chemical Properties Analysis

4H-thieno[3,2-b]pyrrole has a molecular weight of 123.17600 . Its physical form is described as an off-white solid .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

A series of heterocyclic compounds containing 4H-thieno[3,2-b]pyrrole were synthesized using parallel solution-phase synthesis. These novel combinatorial libraries demonstrate the versatility of 4H-thieno[3,2-b]pyrrole in creating diverse heterocyclic moieties, which could be significant in various applications including material science and pharmacology (Ilyin et al., 2007).

Polymer Solar Cells

4H-thieno[3,2-b]pyrrole-based small-molecule acceptors (SMAs) were developed and used in high-performance polymer solar cells (PSCs). These SMAs showed enhanced power conversion efficiency and lower energy loss, highlighting the potential of 4H-thieno[3,2-b]pyrrole in solar cell technology (Luo et al., 2022).

Organic Semiconductors

Organic semiconductors containing thieno[3,2-b]pyrrole were synthesized and demonstrated good yields and thermal stability. Their optical and electrochemical properties make them suitable for various semiconductor applications (Stefan et al., 2018).

Dye-Sensitized Solar Cells

4H-thieno[3,2-b]pyrrole was used to construct metal-free sensitizers for dye-sensitized solar cells, resulting in high photocurrent and power conversion efficiency. This underscores its effectiveness in solar energy conversion (Wang et al., 2017).

Polymerization and Conductivity

Electrochemical polymerization of 4H-thieno[3,2-b]pyrrole derivatives led to polymers with significant conductivity, useful in electronic applications. This highlights the material's potential in creating conductive polymers (Berlin et al., 1992).

Near-Infrared Conjugated Polymers

A thieno-isoindigo derivative of 4H-thieno[3,2-b]pyrrole was used to create a conjugated polymer with broad near-infrared absorption, demonstrating potential in photothermal conversion and organic field-effect transistors (Zhang et al., 2017).

Mécanisme D'action

While the exact mechanism of action of 4H-thieno[3,2-b]pyrrole is not fully understood, it is known that some of its derivatives have shown strong activity against the hepatitis C virus . These compounds include a new class of allosteric inhibitors for the RNA-dependent RNA polymerase of the hepatitis C virus .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4H-thieno[3,2-b]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c1-3-7-5-2-4-8-6(1)5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAIOCIOSRZZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508321 | |

| Record name | 4H-Thieno[3,2-b]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

250-94-2 | |

| Record name | 4H-Thieno[3,2-b]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[3-(hydroxymethyl)-1-piperidinyl]but-2-ynyl]-N-methylacetamide](/img/structure/B1252636.png)